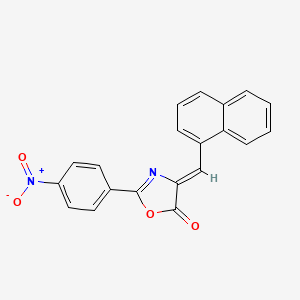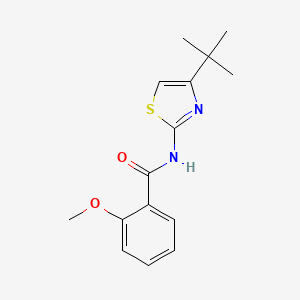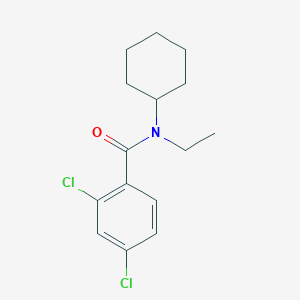![molecular formula C19H18ClN3O2 B5791556 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide, also known as L-655,708, is a selective antagonist of the GABA-A receptor. It was first synthesized in the early 1990s by researchers at Merck Sharp and Dohme Research Laboratories.
作用機序
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide is a selective antagonist of the GABA-A receptor. It binds to the benzodiazepine site on the receptor and blocks the action of GABA. This results in a decrease in the inhibitory neurotransmission mediated by GABA-A receptors.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and reinforcement. It has also been shown to increase the release of glutamate in the hippocampus, which is associated with learning and memory.
実験室実験の利点と制限
One of the advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide in scientific research. One direction is the development of new drugs that target the GABA-A receptor for the treatment of anxiety, depression, and epilepsy. Another direction is the study of the role of GABA-A receptors in alcohol dependence and withdrawal, and the development of new drugs for the treatment of alcohol addiction. Finally, the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide in the study of learning and memory and the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease is another potential future direction.
合成法
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide involves several steps starting from 4-chlorobenzyl alcohol. The first step involves the conversion of 4-chlorobenzyl alcohol to 4-chlorobenzyl chloride. This is followed by the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The next step involves the reaction of 4-chlorobenzyl azide with ethyl acrylate to form the oxadiazole ring. The final step involves the conversion of the oxadiazole intermediate to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide.
科学的研究の応用
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide has been used extensively in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of anxiety, depression, and epilepsy. It has also been used to study the role of GABA-A receptors in alcohol dependence and withdrawal.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(18(24)12-7-14-5-3-2-4-6-14)13-17-21-19(22-25-17)15-8-10-16(20)11-9-15/h2-6,8-11H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLZYAWXHWFADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)



![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![2-[(4-methoxybenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5791548.png)
![2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
![N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5791558.png)